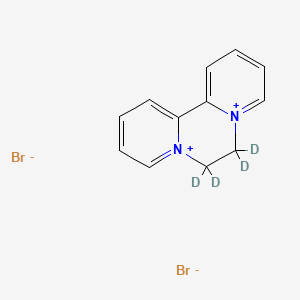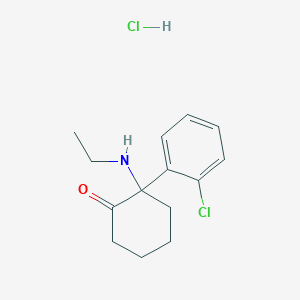
N-Ethylnorketamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylnorketamine Hydrochloride is a designer drug that shares structural similarities with ketamine, a well-known dissociative anesthetic. This compound is recognized for its hallucinogenic and sedative effects, making it a subject of interest in both scientific research and recreational use . It is classified as an NMDA receptor antagonist and has been studied for its potential antidepressant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylnorketamine Hydrochloride typically involves the ethylation of norketamine. The process begins with the preparation of norketamine, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethylnorketamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate, leading to the formation of ketone derivatives.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N-Ethylnorketamine Hydrochloride has been explored in various scientific domains:
Chemistry: Used as a reference material in analytical chemistry to study its structural and chemical properties.
Biology: Investigated for its effects on NMDA receptors and its potential neuroprotective properties.
Industry: Utilized in the development of new anesthetic agents and in the synthesis of related compounds for pharmaceutical research.
Mécanisme D'action
The primary mechanism by which N-Ethylnorketamine Hydrochloride exerts its effects is through antagonism of the NMDA receptor. This inhibition reduces excitatory neurotransmission, leading to its anesthetic and hallucinogenic effects. Additionally, its antidepressant effects are thought to involve the activation of AMPA receptors and the modulation of serotonin receptors (5-HT2), which contribute to its rapid onset of action .
Comparaison Avec Des Composés Similaires
N-Ethylnorketamine Hydrochloride is often compared to other dissociative anesthetics such as:
Ketamine: Known for its use in anesthesia and rapid antidepressant effects.
Methoxetamine: A designer drug with similar dissociative properties but with a longer duration of action.
Phencyclidine (PCP): Another NMDA receptor antagonist with potent hallucinogenic effects.
Uniqueness: this compound stands out due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties, potentially offering a different therapeutic profile compared to its analogs .
Propriétés
Formule moléculaire |
C14H19Cl2NO |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18ClNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |
Clé InChI |
GNIGLKYNNVJORD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



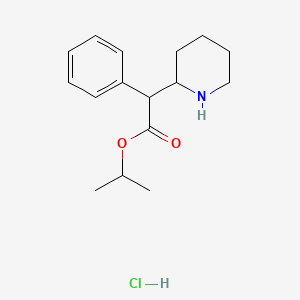
![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
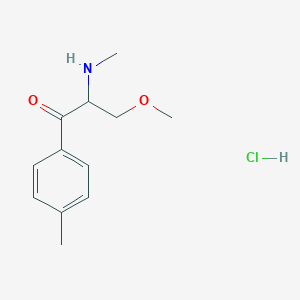

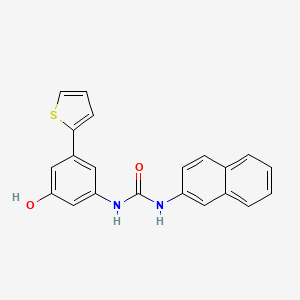
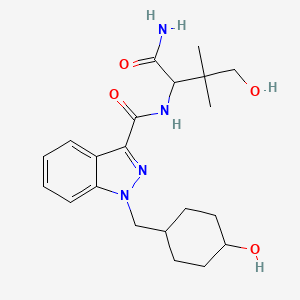
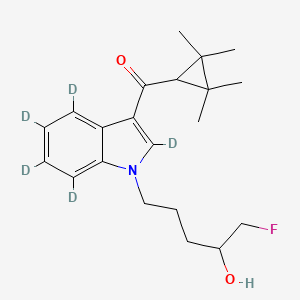
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
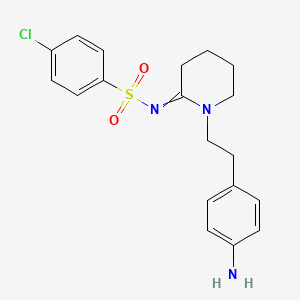
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
